- A kind of polysubstituted pyridines medicine intermediate and the synthetic method thereof, China, , ,
Cas no 934-60-1 (6-Methylpicolinic acid)
6-Methylpicolinic acid structure
Product Name:6-Methylpicolinic acid
Numéro CAS:934-60-1
Le MF:C7H7NO2
Mégawatts:137.135981798172
MDL:MFCD00023481
CID:40327
PubChem ID:70282
Update Time:2025-05-22
6-Methylpicolinic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 6-Methyl-2-pyridinecarboxylic acid
- 6-Methylpyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 6-methyl-
- 6-methyl-2-picolinic acid
- 6-Methylpicolinic acid
- 2-Carboxy-6-methylpyridine
- NSC 109143
- NSC 26023
- 2-Picoline-6-carboxylic acid
- 6-methyl-2-picolinicacid
- Picolinic acid, 6-methyl-
- 6-methyl-picolinic acid
- 6-methyl picolinic acid
- LTUUGSGSUZRPRV-UHFFFAOYSA-N
- KB675Y352L
- 6-Methyl-pyridine-2-carboxylic acid
- 2-METHYL-6-PYRIDINECARBOXYLIC ACID
- 6-Methyl-2-pyridinecarboxylicacid
- NSC
- 6-Methyl-2-pyridinecarboxylic acid (ACI)
- Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
- 6-Methyl-3-picolinic acid
- FG-0452
- GEO-01924
- DTXCID40161907
- EN300-28863
- MFCD00023481
- SCHEMBL118409
- Q27282160
- W-100242
- AO-801/41077373
- AKOS005255224
- 934-60-1
- AC-7509
- DTXSID20239416
- 6-methyl-2-pyridylcarboxylic acid
- 2-Carboxylic Acid-6-Methyl Pyridine
- CS-W002139
- LTUUGSGSUZRPRV-UHFFFAOYSA-
- pyridine, 2-carboxy-6-methyl-
- BBL023748
- M0873
- EINECS 213-287-4
- CHEMBL1650458
- CL0233
- UNII-KB675Y352L
- AB01368
- NSC-26023
- NSC26023
- HY-W002139
- STL362881
- DB-307154
- 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
- SY004175
- 6 -methyl-2-pyridylcarboxylic acid
- NS00039560
- Z278017928
-
- MDL: MFCD00023481
- Piscine à noyau: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
- La clé Inchi: LTUUGSGSUZRPRV-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC=C(C)N=1)O
Propriétés calculées
- Qualité précise: 137.04800
- Masse isotopique unique: 137.047678
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 10
- Nombre de liaisons rotatives: 1
- Complexité: 136
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 50.2
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: 1.1
Propriétés expérimentales
- Couleur / forme: White to Yellow Solid
- Dense: 1.23
- Point de fusion: 127.0 to 132.0 deg-C
- Point d'ébullition: 100 °C/4.5 mmHg(lit.)
- Point d'éclair: 100℃/4.5mm
- Indice de réfraction: 1.561
- Le PSA: 50.19000
- Le LogP: 1.08820
- Solubilité: Pas encore déterminé
6-Methylpicolinic acid Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H315,H319,H335
- Déclaration d'avertissement: P261,P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26-S36/37/39-S36
-
Identification des marchandises dangereuses:
- Niveau de danger:IRRITANT
- Conditions de stockage:Store at room temperature
- Terminologie du risque:R36/37/38
6-Methylpicolinic acid Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
6-Methylpicolinic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A025020105-250mg |
2-Methyl-6-pyridinecarboxylic acid |
934-60-1 | 97% | 250mg |
$693.60 | 2023-08-31 | |
| Alichem | A025020105-500mg |
2-Methyl-6-pyridinecarboxylic acid |
934-60-1 | 97% | 500mg |
$1048.60 | 2023-08-31 | |
| Alichem | A025020105-1g |
2-Methyl-6-pyridinecarboxylic acid |
934-60-1 | 97% | 1g |
$1680.00 | 2023-08-31 | |
| Fluorochem | 011322-1g |
6-Methylpicolinic acid |
934-60-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011322-5g |
6-Methylpicolinic acid |
934-60-1 | 98% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 011322-25g |
6-Methylpicolinic acid |
934-60-1 | 98% | 25g |
£95.00 | 2022-03-01 | |
| Chemenu | CM173681-25g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 98% | 25g |
$75 | 2022-06-09 | |
| Chemenu | CM173681-100g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 98% | 100g |
$281 | 2022-06-09 | |
| Apollo Scientific | OR2263-25g |
6-Methylpyridine-2-carboxylic acid |
934-60-1 | 98% | 25g |
£69.00 | 2023-09-01 | |
| Chemenu | CM173681-25g |
6-Methyl-2-pyridinecarboxylic acid |
934-60-1 | 98% | 25g |
$116 | 2021-08-05 |
6-Methylpicolinic acid Méthode de production
Méthode de production 1
Méthode de production 2
Méthode de production 3
Méthode de production 4
Méthode de production 5
Méthode de production 6
Conditions de réaction
Référence
- Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory system, Acta Poloniae Pharmaceutica, 1996, 53(2), 133-135
Méthode de production 7
Conditions de réaction
Référence
- Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation, Japan, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Référence
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Méthode de production 9
Conditions de réaction
1.1 300 - 900 °C
Référence
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Méthode de production 10
Conditions de réaction
1.1 Reagents: Ammonium chloride Solvents: Water ; 10 min, 50 °C
Référence
- Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophiles, Biocatalysis and Biotransformation, 1995, 12(4), 241-54
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Référence
- A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate addition, Chemical Communications (Cambridge, 2003, (15), 1948-1949
Méthode de production 12
Méthode de production 13
Conditions de réaction
1.1 Reagents: Oxygen Solvents: Water ; 54 h, pH 7, 30 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Référence
- Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane, Applied Microbiology and Biotechnology, 2010, 86(4), 1165-1170
Méthode de production 14
Conditions de réaction
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
Référence
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535
Méthode de production 15
Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt
Référence
- Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical Properties, Inorganic Chemistry, 2003, 42(15), 4680-4695
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 80 °C
Référence
- Preparation of compounds for transforming growth factor receptor antagonists, China, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt → 70 °C; 70 °C; 5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.3
Référence
- Preparation of aryl sulfonamides as antagonists of CCR9 receptor, United States, , ,
Méthode de production 18
Méthode de production 19
Méthode de production 20
Conditions de réaction
Référence
- Use of indazole compound for treating psoriasis, World Intellectual Property Organization, , ,
Méthode de production 21
Conditions de réaction
Référence
- Smart contrast agents for mri imaging, United States, , ,
Méthode de production 22
Conditions de réaction
Référence
- Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds, Japan, , ,
Méthode de production 23
Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
Référence
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Méthode de production 24
Conditions de réaction
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Référence
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Méthode de production 25
Conditions de réaction
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Référence
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Méthode de production 26
Conditions de réaction
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Référence
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Méthode de production 27
Conditions de réaction
1.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
Référence
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Méthode de production 28
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
Référence
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
6-Methylpicolinic acid Raw materials
- 3-Methylcatechol
- 2-Methylbutanoic acid
- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Benzoic acid
- 1H-Pyrrole-3-carboxylic acid, 2-methyl-5-[(1R,2S,3R)-1,2,3,4-tetrahydroxybutyl]-, methyl ester
- 2,4-Heptadienoic acid, 2-hydroxy-6-oxo-, (E,Z)-
- 2-(Bromomethyl)-6-methylpyridine
- 2-cyano-6-methylpyridine
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
- Glucosamine hydrochloride
- 2-Pyridinecarbothioamide, 6-methyl-N-phenyl-
6-Methylpicolinic acid Preparation Products
- 2-Methylbutanoic acid (116-53-0)
- Methyl 3-aminobenzoate (4518-10-9)
- p-Tyramine (51-67-2)
- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)
- 6-Methylpicolinic acid (934-60-1)
- o-Nicotine (23950-04-1)
- 3-Methyl-1-hexanol (13231-81-7)
- 1H-Pyrrole-3-propanoic acid, 4-acetyl-5-methyl-, methyl ester (79491-14-8)
- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)
- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)
6-Methylpicolinic acid Littérature connexe
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Related Categories
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridine
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridiniques et leurs dérivés Acides carboxyliques pyridine
- Solvants et chimiques organiques Composés organiques Composés hétérocycliques
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